(2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
The compound “(2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” features a benzophenone core substituted with a 2-bromophenyl group at the ortho position. The piperidine ring is linked to a 1,3,4-oxadiazole moiety bearing a trifluoromethyl (-CF₃) group at the 5th position. This structural architecture combines lipophilic (bromophenyl, -CF₃), electron-withdrawing (-CF₃), and sterically bulky (ortho-bromo) elements, which may influence its physicochemical properties, metabolic stability, and biological interactions .
Properties
IUPAC Name |
(2-bromophenyl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O2/c16-11-6-2-1-5-10(11)13(23)22-7-3-4-9(8-22)12-20-21-14(24-12)15(17,18)19/h1-2,5-6,9H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMUGSRZXHIFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a novel chemical entity that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H11BrF3N3O2
- Molecular Weight : 458.25 g/mol
- CAS Number : 332114-22-4
The structure includes a bromophenyl group, a piperidine ring, and a trifluoromethyl-substituted oxadiazole moiety, which are known to influence biological activity significantly.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy against various cancer cell lines.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The oxadiazole ring is often implicated in these effects due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses, which are critical in conditions such as arthritis and other inflammatory diseases.
The mechanisms underlying the biological activities of this compound are complex and may involve multiple pathways:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : The oxadiazole moiety can inhibit specific enzymes critical for microbial survival.
- Cytokine Modulation : It may alter the expression levels of cytokines involved in inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
Study 1: Anticancer Efficacy
A study evaluated various oxadiazole derivatives for their anticancer activity against human glioblastoma cells. Results indicated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds showed significant inhibition zones in agar diffusion assays, suggesting effective antimicrobial action .
Study 3: Anti-inflammatory Potential
In vivo studies demonstrated that related oxadiazole compounds reduced paw edema in rat models of inflammation. This effect was attributed to decreased levels of TNF-alpha and IL-6 cytokines .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that oxadiazole derivatives, including this compound, exhibit significant anticancer properties. Research has shown that compounds similar to this one have moderate activity against various cancer cell lines.
Case Study:
A study evaluating the cytotoxic effects of various oxadiazole derivatives reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, which included colon, gastric, lung, and ovarian cancers. The mechanism often involves the inhibition of key enzymes responsible for cell proliferation.
In comparative studies, this specific compound demonstrated notable cytotoxicity against human lung adenocarcinoma cells (LXFA 629), with an IC50 value lower than that of standard chemotherapeutics such as doxorubicin.
Antimicrobial Activity
The structure of (2-Bromophenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suggests potential antimicrobial properties. Oxadiazoles have been recognized for their antibacterial and antifungal effects due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Research Findings:
Studies focusing on similar piperidine derivatives have indicated effective inhibition of several bacterial strains. The presence of halogen substituents, such as bromine in this compound, enhances bioactivity.
Comparison with Similar Compounds
Substitutions on the Benzophenone Core
Structurally analogous compounds differ in substituents at the ortho position of the benzoyl ring (Table 1).
Table 1: Substitutions at the Benzoyl Ring Ortho Position
Key Findings :
Modifications to the 1,3,4-Oxadiazole Moiety
The trifluoromethyl (-CF₃) group on the oxadiazole ring distinguishes the target compound from analogs with other substituents (Table 2).
Table 2: 1,3,4-Oxadiazole Substituents
Key Findings :
- Trifluoromethyl (-CF₃) : The -CF₃ group in the target compound improves metabolic stability by resisting oxidative degradation compared to methoxy or coumarin-linked oxadiazoles . Its electron-withdrawing nature may also enhance interactions with enzymatic targets requiring polar interactions.
- Coumarin Derivatives (CD-33) : The coumarin-oxadiazole hybrid in CD-33 confers fluorescence, enabling tracking in biological systems, but may reduce metabolic stability due to extended conjugation .
Heterocyclic System Variations
The piperidine-oxadiazole linkage in the target compound contrasts with other heterocyclic cores (Table 3).
Table 3: Core Heterocyclic Systems
Key Findings :
- Piperidine vs. In contrast, the rigid phthalazinone core in HR298551 may favor targets requiring planar interactions .
- Oxadiazole vs.
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability : The trifluoromethyl group and bromophenyl substituent in the target compound likely reduce cytochrome P450-mediated metabolism compared to analogs like CD-33 (coumarin-linked) or AZD1979 (spirocyclic azetidine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
